Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione
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Overview
Description
Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione is an organic compound with the molecular formula C10H4O2S2. It is a heterocyclic compound containing both thiophene and benzothiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione typically involves the cyclization of appropriate precursors. One common method is the condensation of 3,4-thiophenedicarboxylic anhydride with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers . Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacking the additional thiophene ring.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Thieno[3,4-b]thiophene: A related compound with a different arrangement of the thiophene rings.
Uniqueness
Thiopheno(3,4-f)benzo(b)thiophene-4,8-dione is unique due to its specific arrangement of thiophene and benzothiophene rings, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
33527-22-9 |
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Molecular Formula |
C10H4O2S2 |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
thieno[3,4-f][1]benzothiole-4,8-dione |
InChI |
InChI=1S/C10H4O2S2/c11-8-5-1-2-14-10(5)9(12)7-4-13-3-6(7)8/h1-4H |
InChI Key |
BZBRPSXQMGGREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=CSC=C3C2=O |
Origin of Product |
United States |
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